molecular formula C18H16F3N5OS2 B3013196 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034407-79-7

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B3013196
CAS No.: 2034407-79-7
M. Wt: 439.48
InChI Key: YEEKBFWIIFNXRG-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16F3N5OS2 and its molecular weight is 439.48. The purity is usually 95%.
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Biological Activity

The compound 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Synthesis

The compound features a complex structure that combines a benzo[d]thiazole moiety with a trifluoromethyl-pyrimidine and piperazine groups. The synthesis typically involves multi-step reactions, including thioether formation and acylation processes. The synthesis pathway is crucial as it influences the biological activity of the resultant compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, derivatives similar to the target compound have shown significant antibacterial and antifungal activities. A study reported that compounds derived from benzothiazole exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, indicating strong efficacy .

CompoundMIC (μg/mL)Activity Type
2-MBI50Antibacterial
ZR-525Antifungal
ZR-640Antiprotozoal

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the benzothiazole structure has been well-documented. For instance, derivatives of 2-(benzo[d]thiazol-2-ylthio) were synthesized and screened for anti-inflammatory effects. One study indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .

Anticancer Activity

Research into the anticancer properties of benzothiazole derivatives has revealed promising results. Compounds similar to This compound have been tested against various cancer cell lines, showing moderate to high inhibitory effects on cell proliferation. For example, some derivatives demonstrated IC50 values in the micromolar range against breast and liver cancer cell lines .

Cell LineIC50 (μM)Compound Tested
MDA-MB-231 (Breast)10Benzothiazole Derivative A
SK-Hep-1 (Liver)15Benzothiazole Derivative B
NUGC-3 (Gastric)12Benzothiazole Derivative C

The mechanisms underlying the biological activities of this compound are diverse:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Anti-inflammatory Mechanism : It likely modulates cytokine production or inhibits pathways such as NF-kB which are critical in inflammation.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells or inhibit cell cycle progression through various signaling pathways.

Case Studies

Several case studies have been documented regarding the efficacy of related compounds:

  • A study on a series of benzothiazole derivatives demonstrated their ability to inhibit Mycobacterium bovis, highlighting their potential against tuberculosis .
  • Another investigation showed that specific derivatives could effectively reduce tumor growth in animal models, supporting their use in cancer therapy .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS2/c19-18(20,21)14-9-15(23-11-22-14)25-5-7-26(8-6-25)16(27)10-28-17-24-12-3-1-2-4-13(12)29-17/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEKBFWIIFNXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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